1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
Reagents: 2-thienyl bromide.
Reaction: The thienyl group is introduced at the 7-position of the core.
Preparation Methods
The synthesis of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, each requiring specific reaction conditions and reagents
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Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Core
Reagents: Starting materials such as 2-aminopyridine and formamide.
Conditions: Heating under reflux with a suitable catalyst.
Reaction: Cyclization reaction to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.
Chemical Reactions Analysis
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidized derivatives of the compound, such as sulfoxides or sulfones.
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Reduction Reactions
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in an inert atmosphere.
Products: Reduced derivatives of the compound, such as thiols or alcohols.
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Substitution Reactions
Reagents: Various nucleophiles or electrophiles.
Conditions: Depending on the nature of the substituent, reactions can be carried out under acidic, basic, or neutral conditions.
Products: Substituted derivatives of the compound, such as alkylated or acylated products.
Scientific Research Applications
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways.
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Molecular Targets
- Enzymes such as kinases and proteases.
- Receptors such as G-protein coupled receptors (GPCRs).
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Pathways Involved
- Signal transduction pathways.
- Metabolic pathways.
Comparison with Similar Compounds
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds to highlight its uniqueness.
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Similar Compounds
- 1-cyclopropyl-5-(trifluoromethyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
- 1-cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(2-furyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
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Uniqueness
- The presence of the difluoromethyl group provides unique chemical and biological properties.
- The combination of the cyclopropyl and thienyl groups enhances its reactivity and stability.
Properties
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS2/c16-12(17)8-6-9(10-2-1-5-23-10)18-13-11(8)14(21)19-15(22)20(13)7-3-4-7/h1-2,5-7,12H,3-4H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZGXSFFPJZMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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